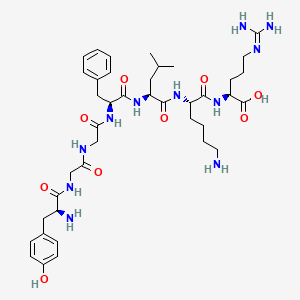![molecular formula C22H17N3 B12528753 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-73-4](/img/structure/B12528753.png)
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their unique structural features, which include a fused pyrazole and quinoline ring system. This structural motif is significant due to its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is favored due to its efficiency and the high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their simplicity and the ability to generate complex molecules in a single step. These methods often utilize readily available starting materials and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring but lacks the quinoline moiety.
2,4-Diphenylquinoline: Contains the quinoline ring but lacks the pyrazole moiety.
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[3,4-b]quinoline: A closely related compound with a different ring fusion pattern
Uniqueness
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazole and quinoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Propriétés
Numéro CAS |
654650-73-4 |
|---|---|
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1,3-diphenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H17N3/c1-3-9-16(10-4-1)21-19-15-23-20-14-8-7-13-18(20)22(19)25(24-21)17-11-5-2-6-12-17/h1-14,23H,15H2 |
Clé InChI |
UDVBTXNEFOJZHU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)

![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)






